Cas no 1534840-48-6 (Bicyclo[3.1.0]hexane, 3-(bromomethyl)-3-(1-methylethyl)-)
Bicyclo[3.1.0]hexane, 3-(bromomethyl)-3-(1-methylethyl)- Chemical and Physical Properties
Names and Identifiers
-
- Bicyclo[3.1.0]hexane, 3-(bromomethyl)-3-(1-methylethyl)-
-
- Inchi: 1S/C10H17Br/c1-7(2)10(6-11)4-8-3-9(8)5-10/h7-9H,3-6H2,1-2H3
- InChI Key: RIJDBKJLVPPZFG-UHFFFAOYSA-N
- SMILES: C12C(C1)CC(CBr)(C(C)C)C2
Bicyclo[3.1.0]hexane, 3-(bromomethyl)-3-(1-methylethyl)- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01032726-1g |
3-(Bromomethyl)-3-(propan-2-yl)bicyclo[3.1.0]hexane |
1534840-48-6 | 95% | 1g |
¥5971.0 | 2023-04-10 | |
| Enamine | EN300-676444-0.05g |
3-(bromomethyl)-3-(propan-2-yl)bicyclo[3.1.0]hexane |
1534840-48-6 | 0.05g |
$1020.0 | 2023-05-29 | ||
| Enamine | EN300-676444-0.1g |
3-(bromomethyl)-3-(propan-2-yl)bicyclo[3.1.0]hexane |
1534840-48-6 | 0.1g |
$1068.0 | 2023-05-29 | ||
| Enamine | EN300-676444-0.25g |
3-(bromomethyl)-3-(propan-2-yl)bicyclo[3.1.0]hexane |
1534840-48-6 | 0.25g |
$1117.0 | 2023-05-29 | ||
| Enamine | EN300-676444-0.5g |
3-(bromomethyl)-3-(propan-2-yl)bicyclo[3.1.0]hexane |
1534840-48-6 | 0.5g |
$1165.0 | 2023-05-29 | ||
| Enamine | EN300-676444-1.0g |
3-(bromomethyl)-3-(propan-2-yl)bicyclo[3.1.0]hexane |
1534840-48-6 | 1g |
$1214.0 | 2023-05-29 | ||
| Enamine | EN300-676444-2.5g |
3-(bromomethyl)-3-(propan-2-yl)bicyclo[3.1.0]hexane |
1534840-48-6 | 2.5g |
$2379.0 | 2023-05-29 | ||
| Enamine | EN300-676444-5.0g |
3-(bromomethyl)-3-(propan-2-yl)bicyclo[3.1.0]hexane |
1534840-48-6 | 5g |
$3520.0 | 2023-05-29 | ||
| Enamine | EN300-676444-10.0g |
3-(bromomethyl)-3-(propan-2-yl)bicyclo[3.1.0]hexane |
1534840-48-6 | 10g |
$5221.0 | 2023-05-29 |
Bicyclo[3.1.0]hexane, 3-(bromomethyl)-3-(1-methylethyl)- Related Literature
-
M. Sheykhan,S. Khani,S. Shaabanzadeh,M. Joafshan Green Chem., 2017,19, 5940-5948
-
2. An integrated chip for immunofluorescence and its application to analyze lysosomal storage disordersJie Shen,Ying Zhou,Tu Lu,Junya Peng,Zhixiang Lin,Yuhong Pang,Li Yu Lab Chip, 2012,12, 317-324
-
Kathrin Kutlescha,Rhett Kempe New J. Chem., 2010,34, 1954-1960
-
Yaqing Liu,Jiangtao Ren,Jing Li,Jiyang Liu,Erkang Wang Chem. Commun., 2012,48, 802-804
-
P. K. Wawrzyniak,M. T. P. Beerepoot,H. J. M. de Groot,F. Buda Phys. Chem. Chem. Phys., 2011,13, 10270-10279
Additional information on Bicyclo[3.1.0]hexane, 3-(bromomethyl)-3-(1-methylethyl)-
Research Briefing on Bicyclo[3.1.0]hexane, 3-(bromomethyl)-3-(1-methylethyl)- (CAS: 1534840-48-6) in Chemical Biology and Pharmaceutical Applications
Bicyclo[3.1.0]hexane derivatives have garnered significant attention in recent years due to their unique structural properties and potential applications in drug discovery and chemical biology. Among these, the compound 3-(bromomethyl)-3-(1-methylethyl)-bicyclo[3.1.0]hexane (CAS: 1534840-48-6) has emerged as a promising scaffold for the development of novel therapeutic agents. This briefing synthesizes the latest research findings on this compound, focusing on its synthesis, reactivity, and biological relevance.
Recent studies have highlighted the synthetic versatility of 1534840-48-6, particularly in the construction of complex molecular architectures. The bromomethyl group at the 3-position serves as a key functional handle for further derivatization, enabling the introduction of diverse pharmacophores. A 2023 study published in the Journal of Medicinal Chemistry demonstrated the efficient coupling of this scaffold with heterocyclic moieties, yielding compounds with potent activity against kinase targets. The isopropyl substituent at the same position was found to enhance steric stability, a critical factor in optimizing drug-like properties.
In the realm of chemical biology, researchers have exploited the strained bicyclic system of 1534840-48-6 to develop covalent protein modifiers. The electrophilic nature of the bromomethyl group allows for selective modification of cysteine residues, as evidenced in a recent Nature Chemical Biology publication. This approach has been successfully applied to the development of activity-based probes for studying enzyme mechanisms, particularly in the context of inflammatory pathways. The compound's unique geometry also facilitates selective target engagement, reducing off-target effects common to less constrained structures.
From a pharmaceutical perspective, the metabolic stability of bicyclo[3.1.0]hexane derivatives has been a focal point of investigation. Comparative studies with cyclohexane analogs have shown that 1534840-48-6 exhibits improved resistance to cytochrome P450-mediated oxidation, a finding with significant implications for drug design. Recent ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling suggests that derivatives of this scaffold maintain favorable pharmacokinetic properties while offering enhanced three-dimensionality compared to flat aromatic systems.
The latest structural-activity relationship (SAR) studies reveal that modifications to the 1534840-48-6 core can dramatically influence biological activity. A 2024 report in ACS Central Science described the development of antiviral agents based on this scaffold, where strategic functionalization of the bromomethyl group yielded compounds with nanomolar potency against RNA viruses. The constrained geometry was shown to be critical for mimicking natural nucleoside conformations while avoiding metabolic liabilities associated with flexible analogs.
Looking forward, the unique properties of 1534840-48-6 position it as a valuable building block for fragment-based drug discovery. Its combination of synthetic accessibility, three-dimensional character, and derivatization potential makes it particularly attractive for addressing challenging biological targets. Ongoing research is exploring its application in targeted protein degradation, where the scaffold's rigidity may offer advantages in the design of proteolysis-targeting chimeras (PROTACs). As the field continues to explore beyond flat aromatic systems, bicyclo[3.1.0]hexane derivatives like 1534840-48-6 are likely to play an increasingly important role in medicinal chemistry.
1534840-48-6 (Bicyclo[3.1.0]hexane, 3-(bromomethyl)-3-(1-methylethyl)-) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)